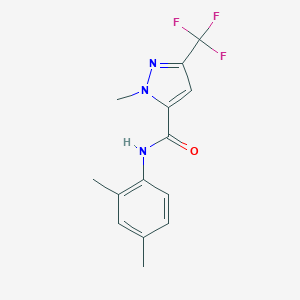
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been tested in animal models and has been shown to have low toxicity.
实验室实验的优点和局限性
One advantage of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is its high potency in inhibiting PARP, making it a promising candidate for cancer therapy. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.
未来方向
Future research on N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. The development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in humans are also important areas for future research.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
科学研究应用
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
产品名称 |
N-(2,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H14F3N3O |
分子量 |
297.28 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14F3N3O/c1-8-4-5-10(9(2)6-8)18-13(21)11-7-12(14(15,16)17)19-20(11)3/h4-7H,1-3H3,(H,18,21) |
InChI 键 |
ZSIJASKJNPOPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)


![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)

![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)



![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)